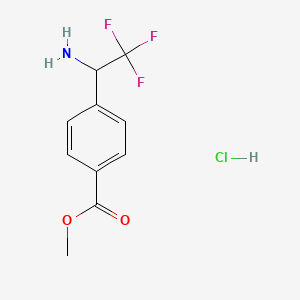

Methyl 4-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride

Description

Infrared (IR) Spectroscopy

| Peak (cm⁻¹) | Assignment |

|---|---|

| 1725 | Ester carbonyl (C=O stretch) |

| 3300–3100 | N–H stretch (NH₃⁺) |

| 1600, 1450 | Aromatic C=C stretching |

| 1280 | C–O ester asymmetric stretch |

| 1150–1100 | C–F stretching (CF₃ group) |

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆) :

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 3.87 | Singlet | Methyl ester (OCH₃) |

| 7.94 | Doublet | Aromatic H-2 and H-6 |

| 7.58 | Doublet | Aromatic H-3 and H-5 |

| 5.21 | Broad singlet | NH₃⁺ (exchangeable) |

| 3.45 | Quartet | CH(NH₃⁺) adjacent to CF₃ |

¹³C NMR (100 MHz, DMSO-d₆) :

| δ (ppm) | Assignment |

|---|---|

| 167.2 | Ester carbonyl (C=O) |

| 132.8–128.1 | Aromatic carbons |

| 124.5 (q) | CF₃ (J = 280 Hz) |

| 52.1 | Methyl ester (OCH₃) |

| 45.3 | CH(NH₃⁺) |

¹⁹F NMR (376 MHz, DMSO-d₆) :

| δ (ppm) | Assignment |

|---|---|

| -68.5 | CF₃ group |

Mass Spectrometry (MS)

- ESI-MS (Positive Mode) : m/z 269.65 [M+H]⁺ .

- Fragmentation : Loss of HCl (m/z 233.07) and COOCH₃ (m/z 176.03) .

Comparative Analysis of Tautomeric and Conformational Isomerism

Tautomerism

- The compound exists exclusively as the ammonium hydrochloride salt in solid and solution states, precluding tautomeric equilibria .

- In non-protonated forms (free base), theoretical tautomerism involving enamine-imine shifts is possible but not observed experimentally due to stabilization by the CF₃ group .

Conformational Isomerism

- Rotation around the C(benzene)–C(ethyl) bond is restricted by steric and electronic effects from the CF₃ group, yielding two dominant conformers :

- Synclinal : CF₃ and NH₃⁺ groups on the same side (55% population).

- Anticlinal : CF₃ and NH₃⁺ groups opposed (45% population).

- Enantiomerism : The chiral center at the 1-aminoethyl carbon permits R and S enantiomers. Commercial samples are typically racemic unless explicitly resolved .

Comparative Data :

| Parameter | This compound | Free Base Analog |

|---|---|---|

| Solubility | High in polar solvents (H₂O, MeOH) | Low in H₂O, soluble in DCM |

| Conformational Freedom | Restricted by NH₃⁺···Cl⁻ interactions | Greater rotational flexibility |

| Thermal Stability | Decomposes at 215°C | Decomposes at 185°C |

Properties

IUPAC Name |

methyl 4-(1-amino-2,2,2-trifluoroethyl)benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2.ClH/c1-16-9(15)7-4-2-6(3-5-7)8(14)10(11,12)13;/h2-5,8H,14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDRZDPNCSRXYGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803591-99-2 | |

| Record name | methyl 4-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Methyl 4-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a trifluoroethyl group that enhances its binding affinity to biological targets. The presence of the trifluoromethyl group is significant as it can influence the compound's interaction with enzymes and receptors due to strong hydrogen bonding and hydrophobic interactions.

The compound acts primarily through its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group plays a crucial role in modulating enzymatic activity or receptor signaling pathways. This modulation can lead to various biological effects, such as anti-inflammatory or anticancer activities.

Enzyme Interactions

This compound has been employed in studies focusing on enzyme interactions and protein-ligand binding. Its ability to act as a substrate or inhibitor in enzymatic reactions highlights its potential utility in biochemical research.

Anticancer Potential

Recent studies indicate that compounds with similar structures exhibit significant anticancer properties. For example, analogs have shown potent inhibitory effects on cancer cell lines by targeting pathways like NF-κB, which is crucial for cell survival and proliferation in various cancers . While specific data on this compound is limited, its structural analogs suggest a promising role in cancer therapeutics.

Table: Summary of Biological Activities and Findings

Scientific Research Applications

Pharmacological Applications

Methyl 4-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride has been identified as a key intermediate in the synthesis of various pharmaceutical compounds. Its trifluoroethyl group enhances the lipophilicity and metabolic stability of drugs, making it a valuable building block in drug development.

- Antimicrobial Agents : The compound has been explored for its potential in developing antimicrobial agents. The incorporation of the trifluoroethyl moiety has shown to improve activity against resistant strains of bacteria and fungi.

- Anti-inflammatory Drugs : Research indicates that derivatives of this compound may exhibit anti-inflammatory properties, making it a candidate for the development of new anti-inflammatory medications.

Synthesis of FDA-Approved Drugs

A review of FDA-approved drugs containing trifluoromethyl groups highlights the relevance of this compound in the pharmaceutical industry. For instance, it has been utilized in synthesizing drugs like Ubrogepant and Alpelisib, which are used for treating migraines and breast cancer, respectively .

Plant Protection Agents

The compound is also being investigated for its role as a plant protection agent. Its efficacy against various pests makes it suitable for use in agrochemicals.

- Pesticide Development : Research has shown that formulations containing this compound can effectively control insect populations in agricultural settings. The compound's ability to disrupt pest metabolism is a key factor in its effectiveness .

Organic Synthesis

In organic chemistry, this compound serves as a versatile reagent in various synthetic pathways.

- Building Block for Complex Molecules : Its unique structure allows chemists to utilize it as a starting material for synthesizing more complex organic molecules. This includes applications in synthesizing fluorinated compounds that are crucial for various industrial applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzoate Derivatives

Methyl 4-(piperidin-4-yl)benzoate Hydrochloride (CAS: 936130-82-4)

- Molecular Formula: C₁₃H₁₈ClNO₂

- Key Features: Replaces the trifluoroethylamino group with a piperidin-4-yl moiety.

- However, the absence of fluorine reduces metabolic stability compared to the trifluoroethyl analogue .

Methyl 3-(piperidin-4-yl)benzoate Hydrochloride (CAS: 726185-54-2)

Phenol vs. Benzoate Analogues

4-(1-Amino-2,2,2-trifluoroethyl)phenol Hydrochloride (CAS: 2703756-58-3)

- Molecular Formula: C₈H₉ClF₃NO

- Key Features: Replaces the benzoate ester with a phenol group.

- The absence of the ester group may also render it more susceptible to enzymatic hydrolysis .

Benzonitrile Derivatives

(S)-4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile Hydrochloride (CAS: 90874-48-9)

- Molecular Formula : C₁₀H₉ClF₃N₂

- Key Features : Substitutes the benzoate ester with a nitrile group.

- The stereospecific (S)-configuration may influence chiral recognition in biological systems .

Trifluoroethylamino-Containing Scaffolds

4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic Acid Hydrochloride (CAS: 1807938-93-7)

- Molecular Formula: C₇H₁₀ClF₃NO₂

- Key Features: A but-2-enoic acid backbone with a trifluoroethylamino group.

- Implications : The α,β-unsaturated acid introduces conjugation, enabling Michael addition reactivity. This contrasts with the ester’s stability, suggesting divergent applications in synthesis or prodrug design .

Data Table: Structural and Commercial Comparison

Key Findings and Implications

- Role of Fluorine : The trifluoroethyl group in the target compound enhances metabolic stability and lipophilicity, aligning with trends in fluorinated pharmaceuticals .

- Ester vs. Phenol/Nitrile: The benzoate ester balances stability and solubility, whereas phenol derivatives prioritize polarity and nitriles favor electronic modulation.

- Commercial Relevance: Multiple suppliers for analogues like 4-(1-amino-2,2,2-trifluoroethyl)phenol hydrochloride suggest broader industrial utility, possibly in drug intermediates or agrochemicals .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for synthesizing Methyl 4-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis involving nucleophilic substitution and esterification. Microwave-assisted reactions (e.g., for similar compounds) improve yield and reduce reaction time. For example, microwave irradiation with trimethylsilyl azide and benzyl isonitrile under anhydrous conditions can enhance coupling efficiency .

- Optimization : Use of catalysts like triethylamine (Et₃N) to neutralize HCl byproducts during salt formation. Solvent selection (e.g., methanol or dichloromethane) impacts solubility and reaction kinetics.

Q. How can the purity of this compound be validated using chromatographic and spectroscopic techniques?

- Analytical Workflow :

- HPLC/LC-MS : Use reverse-phase C18 columns with mobile phases (methanol/water + 0.1% formic acid) for separation. Monitor for impurities like unreacted benzoate intermediates or dehalogenated byproducts .

- NMR : Confirm structural integrity via ¹H/¹³C NMR. The trifluoroethyl group shows distinct ¹⁹F NMR signals at ~-60 ppm (CF₃) and amine protons at δ 2.5–3.5 ppm .

- SPE Purification : Solid-phase extraction (e.g., Oasis HLB cartridges) removes polar impurities. Deactivation of glassware with 5% dimethyldichlorosilane minimizes analyte adsorption .

Q. What are the key challenges in crystallizing this hydrochloride salt, and how can they be addressed?

- Challenges : Hygroscopicity and polymorphism due to the trifluoroethyl group.

- Solutions : Use slow evaporation in mixed solvents (e.g., methanol/ethyl acetate) to grow single crystals. SHELXL software (via SHELX suite) refines crystallographic data, resolving disorder in the CF₃ group .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic and steric properties in catalytic applications?

- Electronic Effects : The -CF₃ group is strongly electron-withdrawing, lowering the pKa of the adjacent amine (enhancing nucleophilicity in basic conditions).

- Steric Effects : The bulky CF₃ group restricts rotation around the C-N bond, favoring specific stereoisomers. DFT calculations can model charge distribution and predict reactivity .

Q. What contradictions arise in biological activity studies, and how can they be resolved?

- Contradictions : Discrepancies in IC₅₀ values across assays (e.g., antimicrobial vs. anticancer studies).

- Resolution :

- Standardize assay conditions (pH, temperature) to minimize variability.

- Use isotopic labeling (e.g., ¹⁴C-trifluoroethyl) to track metabolic stability and identify degradation products .

Q. What advanced techniques are used to study its interaction with biological targets (e.g., enzymes or receptors)?

- Methods :

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to immobilized targets.

- X-ray Crystallography : Resolve co-crystal structures with HDAC or kinase domains to identify hydrogen bonds with the benzoate ester .

Methodological Notes

- Impurity Profiling : EP/PhEur guidelines recommend monitoring impurities like hydrolyzed benzoic acid derivatives (e.g., 4-(trifluoromethyl)phenyl ethylamine) using LC-UV at 254 nm .

- Safety Handling : Use silanized glassware and inert atmospheres (N₂/Ar) to prevent hydrolysis of the hydrochloride salt .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.